molecular formula C7H5BrClI B13088712 2-Bromo-1-(chloromethyl)-4-iodobenzene

2-Bromo-1-(chloromethyl)-4-iodobenzene

Cat. No.: B13088712
M. Wt: 331.37 g/mol
InChI Key: QUXPPQPTPIZEOF-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethyl)-4-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the sequential halogenation of 1-(chloromethyl)-4-iodobenzene. The process involves the bromination of the benzene ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethyl)-4-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or iodine) are replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, the chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Coupling Reactions: The presence of multiple halogen atoms makes the compound suitable for coupling reactions such as Suzuki or Heck coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(chloromethyl)-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drug candidates due to its ability to undergo selective modifications.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and optics.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethyl)-4-iodobenzene in chemical reactions involves the activation of the benzene ring by the halogen atoms, which makes it more susceptible to nucleophilic attack. The presence of multiple halogens also allows for selective reactions at different positions on the ring. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-chloropropane: An alkyl halide with similar reactivity but different structural properties.

    1-Bromo-2-chlorobenzene: A simpler halogenated benzene derivative with only two halogen atoms.

    4-Bromo-1-iodobenzene: A compound with similar halogenation but lacking the chloromethyl group.

Uniqueness

2-Bromo-1-(chloromethyl)-4-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which provides a high degree of reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C7H5BrClI

Molecular Weight

331.37 g/mol

IUPAC Name

2-bromo-1-(chloromethyl)-4-iodobenzene

InChI

InChI=1S/C7H5BrClI/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2

InChI Key

QUXPPQPTPIZEOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)CCl

Origin of Product

United States

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